molecular formula C5H5ClN2OS B102165 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one CAS No. 6632-63-9

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Cat. No. B102165
CAS RN: 6632-63-9
M. Wt: 176.62 g/mol
InChI Key: YZLZVOIALLRHEJ-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is a chemical compound with a molecular formula of C6H6ClN2OS. It is commonly used in scientific research as a tool to study various biological processes.

Scientific Research Applications

Synthesis of Heterocycles and Pyrimidine Derivatives

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one serves as a starting material in synthesizing various heterocycles. It's instrumental in the creation of pyrimido[4,5-d]pyrimidine2,4(1H,3H)-dione derivatives, which are of interest due to their potential chemotherapeutic applications. The synthesis process includes a step involving Lithium Diisopropylamide (LDA) metalation, indicating the compound's versatility in chemical reactions (Snieckus & Keller G. Guimarães, 2014).

Bioactive Compounds Synthesis

This compound is used in the synthesis of bioactive compounds. For instance, its application in generating a variety of 2'-deoxyribonucleosides shows its potential in medicinal chemistry. These derivatives demonstrate significant activity against certain viruses and tumor cells, highlighting its role in developing therapeutics (H. Cottam et al., 1985).

Developing Pyrimidine-based Compounds

The compound is crucial in synthesizing various pyrimidine-based compounds, including pyrimidin-4-ols with nitrogen functionality. It demonstrates the compound's reactivity and utility in developing structurally diverse molecules, which can have various applications, including the study of tautomeric forms in crystal structures (Harnden & D. Hurst, 1990).

Supramolecular Chemistry

This compound derivatives have been found to contribute to supramolecular chemistry. They can form strong dimers via hydrogen bonding, a key attribute for building blocks in supramolecular assemblies. Such findings are crucial for developing new materials with specific molecular interactions and properties (F. H. Beijer et al., 1998).

Novel Pyrimidine Analogs with Biological Activity

Research shows the synthesis of novel 1-benzoyl-substituted-6-(methylthio)-4-chloro-pyrazolo[3,4-d] pyrimidines using this compound. These compounds were found to have pronounced analgesic activity and non-toxic properties, indicating their potential in pharmaceutical applications (E. S. Ofitserova et al., 2020).

properties

IUPAC Name

4-chloro-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2OS/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLZVOIALLRHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286421
Record name 6-Chloro-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6632-63-9
Record name 6632-63-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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